N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine is a chemical compound that belongs to the class of furopyridines It is characterized by the presence of a chlorinated furo[3,2-c]pyridine ring system, which is a fused heterocyclic structure containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorofuro[3,2-c]pyridine.
Formation of Intermediate: The intermediate is formed by reacting 4-chlorofuro[3,2-c]pyridine with appropriate reagents under controlled conditions.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorinated position allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted furopyridines.
Scientific Research Applications
N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or modulating the activity of specific enzymes.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-chlorofuro[3,2-c]pyridine: The parent compound with similar structural features.
Furo[3,2-c]pyridine Derivatives: Compounds with modifications on the furo[3,2-c]pyridine ring.
Uniqueness
N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-6-3-5(4-11-12)13-7(6)1-2-10-8/h1-4,12H/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKPQSUXIAYDY-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1OC(=C2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.